VAS2870

Description

Properties

IUPAC Name |

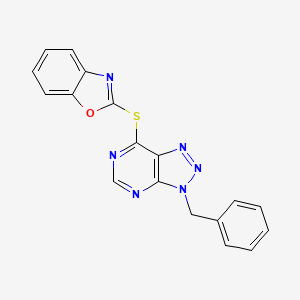

2-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)sulfanyl-1,3-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12N6OS/c1-2-6-12(7-3-1)10-24-16-15(22-23-24)17(20-11-19-16)26-18-21-13-8-4-5-9-14(13)25-18/h1-9,11H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZSOKHVVANONPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C3=C(C(=NC=N3)SC4=NC5=CC=CC=C5O4)N=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12N6OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

722456-31-7 | |

| Record name | VAS-2870 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0722456317 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 722456-31-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VAS-2870 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BN6QHA4JW4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of VAS2870

For Researchers, Scientists, and Drug Development Professionals

Introduction

VAS2870 is a small molecule compound widely utilized in biomedical research as an inhibitor of the NADPH oxidase (NOX) enzyme family.[1][2][3] These enzymes are a primary source of reactive oxygen species (ROS) in a variety of cell types, and their dysregulation has been implicated in numerous pathological conditions, including cardiovascular diseases, neurodegenerative disorders, and cancer.[4][5] This technical guide provides a comprehensive overview of the core mechanism of action of this compound, including its molecular targets, downstream signaling effects, and off-target activities. Detailed experimental protocols and quantitative data are presented to facilitate its application in a research setting.

Core Mechanism of Action: Pan-NOX Inhibition

This compound functions as a pan-inhibitor of the NADPH oxidase (NOX) family of enzymes, meaning it is not selective for a specific NOX isoform.[6] It has been demonstrated to inhibit the activity of NOX1, NOX2, NOX4, and NOX5.[6][7] The primary consequence of NOX enzyme inhibition by this compound is the suppression of cellular reactive oxygen species (ROS) production.[8]

The proposed mechanism for NOX2 inhibition involves the prevention of the active complex assembly.[9] However, the precise molecular mechanism of inhibition for all NOX isoforms is not fully elucidated. It is important to note that this compound does not exhibit antioxidant properties, meaning it does not directly scavenge ROS.[4]

Quantitative Data: Inhibitory Potency of this compound

The inhibitory potency of this compound against various NOX isoforms has been determined in different experimental systems. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| NOX Isoform | IC50 Value (µM) | Experimental System | Reference |

| NOX1 | ~10 (for VAS3947, a close analog) | Cell-free assay | [9] |

| NOX2 | 0.77 - 10.6 | Cellular and cell-free assays | [2][4][10] |

| NOX4 | 12.3 | Not specified | [11] |

| NOX5 | Inhibited, but specific IC50 not consistently reported | Cellular assays | [10] |

Downstream Signaling Pathways

By modulating ROS levels, this compound influences a variety of downstream signaling pathways that regulate critical cellular processes. One of the most well-characterized effects is on the Platelet-Derived Growth Factor (PDGF) signaling cascade in vascular smooth muscle cells (VSMCs).

In this pathway, PDGF stimulation leads to the activation of NOX enzymes and a subsequent increase in intracellular ROS.[8] These ROS, in turn, act as signaling molecules. This compound has been shown to specifically block the PDGF-dependent activation of the non-receptor tyrosine kinase Src.[4][8] Interestingly, the activation of other downstream effectors of PDGF signaling, such as Akt and Erk, is not affected by this compound.[4][8] This selective inhibition of Src phosphorylation has significant functional consequences, as detailed in the "Functional Effects" section.

Caption: PDGF-R/NOX/ROS/Src signaling pathway and the inhibitory effect of this compound.

Functional Effects

The inhibition of NOX-derived ROS and subsequent downstream signaling by this compound translates into observable functional effects on cells.

Quantitative Data: Functional Effects of this compound

| Cellular Process | Cell Type | Effect of this compound | Concentration | Quantitative Change | Reference |

| Cell Migration | Vascular Smooth Muscle Cells (VSMCs) | Inhibition of PDGF-induced migration | 10 µM | 100% inhibition | [4][8] |

| Cell Proliferation | Vascular Smooth Muscle Cells (VSMCs) | No effect on PDGF-induced proliferation | 0.1-20 µM | No significant change | [4][8] |

| Cell Proliferation | Retinal Pigment Epithelial (RPE) Cells | Inhibition | 1-5 µM | Concentration-dependent decrease in viability | [12] |

| ROS Production | Vascular Smooth Muscle Cells (VSMCs) | Complete abolishment of PDGF-induced ROS | 10-20 µM | Abolished increase in DCF fluorescence | [4][8] |

Off-Target Effects: Thiol Alkylation

A critical aspect of this compound's mechanism of action is its potential for off-target effects, most notably through thiol alkylation.[1] Research has shown that this compound can directly modify cysteine residues on proteins.[1][5] This non-specific modification can lead to effects that are independent of NOX inhibition. For instance, this compound has been shown to directly modify cysteines within the ryanodine receptor (RyR1), a calcium channel, thereby affecting its function.[1] This thiol-alkylating activity may also contribute to the inhibition of NOX4, suggesting a potential dual mechanism of action for this specific isoform.[1] Researchers should be aware of this off-target effect and consider appropriate controls in their experiments.

Clinical Development Status

To date, there is no publicly available information indicating that this compound has entered clinical trials. While the inhibition of NOX enzymes is considered a promising therapeutic strategy for various diseases, the development of specific and safe NOX inhibitors for clinical use is still an active area of research.[13]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature to characterize the effects of this compound.

Measurement of NADPH Oxidase Activity (Lucigenin-Enhanced Chemiluminescence)

This protocol is adapted from studies measuring PDGF-induced NOX activity in vascular smooth muscle cells.[8][14][15]

Materials:

-

Vascular smooth muscle cells (VSMCs)

-

Platelet-Derived Growth Factor-BB (PDGF-BB)

-

This compound

-

Lucigenin

-

NADPH

-

Lysis buffer (e.g., 50 mM phosphate buffer, pH 7.0, 1 mM EGTA, 150 mM sucrose, protease inhibitors)

-

Luminometer

Procedure:

-

Culture VSMCs to near confluence and serum-starve for 24 hours.

-

Pre-incubate cells with the desired concentrations of this compound or vehicle control for 30-60 minutes.

-

Stimulate the cells with PDGF-BB (e.g., 50 ng/mL) for the desired time (e.g., 1-2 hours).

-

Wash the cells with ice-cold PBS and harvest them by scraping into lysis buffer.

-

Homogenize the cell suspension (e.g., using a Dounce homogenizer).

-

Centrifuge the lysate to pellet debris and collect the supernatant containing the membrane and cytosolic fractions.

-

In a luminometer plate, add the cell lysate, NADPH (final concentration ~100-200 µM), and lucigenin (final concentration ~5 µM).

-

Immediately measure the chemiluminescence over time.

Detection of Intracellular ROS (Confocal Microscopy with DCF)

This protocol is based on methods used to visualize PDGF-induced ROS production.[8][16][17][18][19][20]

Materials:

-

Cells of interest (e.g., VSMCs)

-

2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA)

-

PDGF-BB

-

This compound

-

Confocal microscope

Procedure:

-

Seed cells on glass-bottom dishes or coverslips suitable for microscopy.

-

Pre-incubate the cells with this compound or vehicle control.

-

Load the cells with H2DCFDA (e.g., 5-10 µM) in serum-free media for 30 minutes at 37°C.

-

Wash the cells with PBS to remove excess probe.

-

Stimulate the cells with PDGF-BB.

-

Immediately acquire images using a confocal microscope with excitation and emission wavelengths appropriate for DCF (e.g., 488 nm excitation, 515-535 nm emission).

-

Quantify the fluorescence intensity in the images to determine relative ROS levels.

Analysis of Protein Phosphorylation (Western Blotting)

This protocol is designed to assess the effect of this compound on the phosphorylation of signaling proteins like Src.[21][22][23][24][25]

Materials:

-

Cells of interest

-

PDGF-BB

-

This compound

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

Primary antibodies (phospho-specific and total protein antibodies for Src, Akt, Erk)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Western blotting equipment

Procedure:

-

Culture and treat cells with this compound and/or PDGF-BB as described in the previous protocols.

-

Lyse the cells in ice-cold lysis buffer.

-

Determine the protein concentration of the lysates (e.g., using a BCA assay).

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-Src) overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against the total protein to confirm equal loading.

Caption: General experimental workflow for assessing the effects of this compound.

Conclusion

This compound is a valuable research tool for investigating the role of NOX-derived ROS in cellular physiology and pathology. Its primary mechanism of action is the pan-inhibition of NOX enzymes, leading to the suppression of ROS production and the modulation of downstream signaling pathways, notably inhibiting Src activation. However, researchers must be cognizant of its potential off-target effects through thiol alkylation and design experiments accordingly. The provided data and protocols serve as a comprehensive resource for the effective application of this compound in a scientific setting.

References

- 1. Off-target thiol alkylation by the NADPH oxidase inhibitor 3-benzyl-7-(2-benzoxazolyl)thio-1,2,3-triazolo[4,5-d]pyrimidine (this compound) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The NOX toolbox: validating the role of NADPH oxidases in physiology and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. academic.oup.com [academic.oup.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. This compound is a pan-NADPH oxidase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. NADPH Oxidases: From Molecular Mechanisms to Current Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel Nox inhibitor this compound attenuates PDGF-dependent smooth muscle cell chemotaxis, but not proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Evolution of NADPH Oxidase Inhibitors: Selectivity and Mechanisms for Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. spandidos-publications.com [spandidos-publications.com]

- 13. NOX2 As a Target for Drug Development: Indications, Possible Complications, and Progress - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Regulation of NADPH Oxidase-Mediated Superoxide Production by Acetylation and Deacetylation [frontiersin.org]

- 15. researchgate.net [researchgate.net]

- 16. Flow Cytometry and Confocal Microscopy for ROS Evaluation in Fish and Human Spermatozoa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. academic.oup.com [academic.oup.com]

- 22. Protocol to characterize extracellular c-Src tyrosine kinase function through substrate interaction and phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 23. benchchem.com [benchchem.com]

- 24. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 25. researchgate.net [researchgate.net]

The Cellular Targets of VAS2870: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

VAS2870, with the chemical name 3-benzyl-7-(2-benzoxazolyl)thio-1,2,3-triazolo[4,5-d]pyrimidine, is a small molecule inhibitor initially identified through high-throughput screening for its ability to suppress the activity of NADPH oxidases (NOX)[1]. These enzymes are key producers of reactive oxygen species (ROS) in a variety of cell types. Given the critical role of ROS in both physiological signaling and pathological states, including cardiovascular diseases, neurodegeneration, and fibrosis, this compound has been widely adopted as a research tool to investigate the functional significance of NOX-derived ROS[2][3][4][5]. This technical guide provides an in-depth overview of the known cellular targets of this compound, its mechanism of action, quantitative data on its inhibitory effects, and detailed experimental protocols for its use in research settings.

Mechanism of Action

The primary mechanism of action for this compound is the inhibition of the NADPH oxidase enzyme complex. Evidence suggests that this compound may prevent the proper assembly of the NOX complex, which is required for its catalytic activity[2]. However, the precise binding site and the exact molecular interactions remain to be fully elucidated. More recent studies have revealed that this compound can also act as a thiol-alkylating agent, directly modifying cysteine residues on proteins. This off-target activity may contribute to its inhibitory effects on NOX enzymes, which contain regulatory cysteine thiols, and also explains some of its other observed cellular effects[1].

Primary Cellular Targets: NADPH Oxidases (NOX)

This compound is broadly characterized as a pan-NOX inhibitor, demonstrating activity against multiple isoforms of the NADPH oxidase family[6][7]. The NOX family consists of seven members (NOX1-5 and DUOX1-2), which are transmembrane proteins that transfer electrons from NADPH to molecular oxygen, generating superoxide (O₂⁻) or hydrogen peroxide (H₂O₂)[3]. This compound has been shown to effectively inhibit NOX1, NOX2, NOX4, and NOX5[6][7].

Quantitative Data: Inhibition of NOX Isoforms

The inhibitory potency of this compound varies among the different NOX isoforms. The following table summarizes the reported half-maximal inhibitory concentrations (IC₅₀) from various studies.

| Target Isoform | IC₅₀ Value (μM) | Assay System | Reference |

| NOX1 | ~2-10 | Cellular Assays | [8] |

| NOX2 | 0.7 - 2.0 | Cellular Assays | [3][7][8] |

| NOX2 | 10.6 | Cell-free (neutrophil membranes) | [3] |

| NOX4 | 12.3 | Cellular Assays | [9] |

| NOX5 | >10 | Cellular Assays | [8] |

Off-Target Effects and Other Cellular Interactions

While this compound is a potent inhibitor of NOX enzymes, it is not entirely specific and has been shown to interact with other cellular components. Understanding these off-target effects is crucial for the correct interpretation of experimental results.

Thiol Alkylation

Mass spectrometry analysis has revealed that this compound can directly modify cysteine thiols on proteins through alkylation by its benzyl-triazolopyrimidine moiety[1]. One notable off-target protein identified is the ryanodine receptor 1 (RyR1), a calcium release channel in the sarcoplasmic reticulum. This thiol modification can alter the function of the affected proteins and may mimic some of the effects of ROS on cellular redox status[1].

Protein Kinase C (PKC) Downstream Signaling

Studies in human platelets have indicated that this compound can attenuate platelet activation and thrombus formation through a NOX-independent pathway that lies downstream of Protein Kinase C (PKC). This suggests that this compound may interfere with components of the PKC signaling cascade, including the phosphorylation of IKKβ and p38 MAPK.

Quantitative Data: Cellular Effects

The following table summarizes the effective concentrations of this compound used to achieve specific cellular outcomes in various experimental models.

| Cellular Process | Cell Type | Effective Concentration (μM) | Observed Effect | Reference |

| PDGF-mediated Chemotaxis | Vascular Smooth Muscle Cells | 10 | 100% inhibition of migration | [2][10][11] |

| PDGF-mediated ROS Production | Vascular Smooth Muscle Cells | 10 - 20 | Complete abolishment | [10][11] |

| Oxidative Burst | HL-60 Cells | 2 | IC₅₀ for PMA-stimulated burst | [3] |

| TGF-β-induced EMT | Retinal Pigment Epithelial Cells | 1 - 5 | Inhibition of EMT markers | [12] |

| Cell Viability | Retinal Pigment Epithelial Cells | >10 | Increased cell death | [12] |

| LPS-induced NOX2 Expression | A549 Cells | 10 | Inhibition of NOX2 upregulation | [11] |

Signaling Pathway Visualizations

To illustrate the impact of this compound on key cellular signaling pathways, the following diagrams have been generated using the DOT language.

References

- 1. Off-target thiol alkylation by the NADPH oxidase inhibitor 3-benzyl-7-(2-benzoxazolyl)thio-1,2,3-triazolo[4,5-d]pyrimidine (this compound) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. The NOX toolbox: validating the role of NADPH oxidases in physiology and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound is a pan-NADPH oxidase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. biorxiv.org [biorxiv.org]

- 9. researchgate.net [researchgate.net]

- 10. Novel Nox inhibitor this compound attenuates PDGF-dependent smooth muscle cell chemotaxis, but not proliferation [pubmed.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. spandidos-publications.com [spandidos-publications.com]

The Role of VAS2870 in Reactive Oxygen Species Production: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

VAS2870 is a small molecule compound widely utilized in biomedical research as a pharmacological inhibitor of the NADPH oxidase (Nox) family of enzymes. These enzymes are a primary source of regulated reactive oxygen species (ROS) production in a multitude of cell types. By inhibiting Nox activity, this compound serves as a critical tool to investigate the physiological and pathological roles of Nox-derived ROS in cellular signaling, pathophysiology, and as a potential therapeutic target. This technical guide provides an in-depth overview of this compound's mechanism of action, its quantitative effects on ROS production, detailed experimental protocols for its use, and a discussion of its specificity and potential off-target effects.

Core Mechanism of Action: Inhibition of NADPH Oxidases

This compound is characterized as a pan-Nox inhibitor, demonstrating inhibitory activity against multiple isoforms of the NADPH oxidase family, including Nox1, Nox2, Nox4, and Nox5.[1][2][3] The primary function of Nox enzymes is to catalyze the transfer of an electron from NADPH to molecular oxygen, resulting in the production of the superoxide anion (O₂•⁻). Superoxide can then be converted, either spontaneously or enzymatically, to other ROS such as hydrogen peroxide (H₂O₂). These ROS molecules act as second messengers in a vast array of cellular signaling pathways.

The precise inhibitory mechanism of this compound is thought to involve the prevention of the proper assembly of the active enzyme complex.[2] For instance, the activation of Nox2 requires the translocation of cytosolic subunits, such as p47phox, to the membrane-bound catalytic subunit.[2][4] While this compound has been shown to inhibit the activity of the assembled complex, some evidence suggests it does not interfere with the translocation of p47phox, pointing to a more subtle disruption of the functional enzyme structure.[2][4] However, its mechanism may not be direct inhibition of the catalytic site, with some studies suggesting it acts through an as-yet unidentified mechanism unrelated to direct NOX2 function or subunit assembly.[5]

Quantitative Data on this compound Activity

The efficacy of this compound varies depending on the specific Nox isoform, the cell type, and the experimental conditions. The following table summarizes key quantitative data reported in the literature.

| Target System | Inhibitor Concentration / IC₅₀ | Observed Effect | Reference(s) |

| Nox2 (Cell-free system, human neutrophils) | IC₅₀: 10.6 µM | Inhibition of NADPH oxidase activity.[4] | [4] |

| Nox2 (PMA-stimulated HL-60 cells) | IC₅₀: 2 µM | Inhibition of oxidative burst. | |

| Nox2 (PMA-stimulated human neutrophils) | IC₅₀: 77 ± 14 nM | Inhibition of cellular superoxide formation.[5] | [5] |

| Nox1 (in vitro) | IC₅₀: ~low micromolar range | Inhibition of ROS production.[3] | [3] |

| Nox4 (in vitro) | IC₅₀: 12.3 µM | Inhibition of ROS production.[6] | [6] |

| Nox5 (in vitro) | IC₅₀: ~high micromolar range | Inhibition of ROS production.[3] | [3] |

| Vascular Smooth Muscle Cells (VSMCs) | 10 - 20 µM | Complete abolishment of PDGF-mediated NADPH oxidase activation and intracellular ROS production.[4][7][8][9] | [4][7][8][9] |

| Human Umbilical Vein Endothelial Cells (HUVECs) | 10 µM (effective conc.) | Inhibition of oxidized-LDL-mediated ROS production. | |

| FaO Rat Hepatoma Cells | 25 mM | Almost complete blockage of ROS production and thymidine incorporation.[7] | [7] |

| A549 Alveolar Epithelial Cells | 10 mM | Inhibition of LPS-induced Nox2 expression and reduction of ROS generation.[7][10] | [7][10] |

Signaling Pathways and Logical Relationships

This compound's role is best understood in the context of cellular signaling. It acts as a gatekeeper, preventing the generation of ROS that are required for the activation of downstream pathways.

Experimental Protocols and Methodologies

Accurate assessment of this compound's effect on ROS production requires robust and specific experimental methods. The following are detailed protocols for commonly cited assays.

Measurement of Total NADPH Oxidase Activity (Lucigenin Chemiluminescence)

This assay measures superoxide production in cell homogenates.

-

Cell Preparation: Culture cells to desired confluency. For stimulation experiments, starve cells (e.g., serum deprivation for 24h) before applying the stimulus (e.g., 50 ng/ml PDGF-BB).[8][9]

-

Pre-treatment: Pre-incubate cells with this compound (e.g., 10-20 µM) or vehicle control (DMSO) for 20-30 minutes prior to stimulation.[7][8]

-

Homogenization: Wash cells twice with ice-cold phosphate-buffered saline (PBS), pH 7.4, and harvest. Resuspend the cell pellet in an ice-cold lysis buffer (e.g., 50 mM phosphate buffer, pH 7.0, containing 1 mM EGTA, 150 mM sucrose, and protease inhibitors).[7]

-

Protein Quantification: Lyse the cells and determine the total protein concentration using a Bradford assay. Adjust all samples to the same final concentration (e.g., 1 mg/mL).[7]

-

Chemiluminescence Measurement: In a 96-well plate, add aliquots of the protein sample. Initiate the reaction by adding a solution containing 5 µM lucigenin (the chemiluminescent probe) and 100-250 µM NADPH as the substrate.[7]

-

Data Acquisition: Immediately measure chemiluminescence in a plate reader over a period of time (e.g., 6 minutes). Data is collected at intervals to measure the relative change and rate of NADPH oxidase activity.[7]

Measurement of Intracellular ROS (DCFH-DA Fluorescence)

This assay uses the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to detect a broad range of intracellular ROS, primarily hydrogen peroxide.

-

Cell Culture: Grow cells on a suitable plate or coverslip for microscopy or fluorometry.

-

Treatment: Treat cells with this compound and/or stimulus as described in the previous protocol.

-

Probe Loading: Remove the treatment media and wash cells with PBS. Incubate the cells with 5-50 µM DCFH-DA in serum-free media or buffer for 30 minutes at 37°C in the dark.[11] DCFH-DA is cell-permeable and is deacetylated by intracellular esterases to the non-fluorescent DCFH, which is trapped within the cell.

-

Measurement: Wash the cells again to remove excess probe. Measure the fluorescence using a microplate reader (excitation ~485 nm, emission ~528 nm) or visualize using a fluorescence microscope.[11][12] The oxidation of DCFH by ROS generates the highly fluorescent 2',7'-dichlorofluorescein (DCF).[12]

Measurement of Extracellular H₂O₂ (Amplex Red Assay)

The Amplex Red assay is a highly specific and sensitive method for detecting hydrogen peroxide released from cells.

-

Cell Culture and Treatment: Prepare and treat cells in a multi-well plate as described previously.

-

Reaction Mixture: Prepare a reaction buffer containing 1 µM Amplex Red reagent and 20 U/ml horseradish peroxidase (HRP). SOD (e.g., 35 U/ml) can be added to ensure that any released superoxide is converted to H₂O₂, the species detected by the assay.[13][14]

-

Assay Initiation: Add the Amplex Red reaction mixture to the cells.

-

Measurement: Incubate at 37°C and monitor the increase in fluorescence over time using a fluorometer with excitation at ~560 nm and emission at ~590 nm.[13][14] HRP catalyzes the reaction between H₂O₂ and Amplex Red to produce the highly fluorescent product, resorufin.

-

Calibration: Generate a standard curve using known concentrations of H₂O₂ to quantify the amount of H₂O₂ produced by the cells.[14]

Specificity and Off-Target Considerations

While this compound is an invaluable tool, it is crucial to acknowledge its limitations for accurate data interpretation.

-

Pan-Nox Inhibition: this compound is not selective for a specific Nox isoform.[1][15] Therefore, observed effects in cells expressing multiple Nox isoforms may represent the combined result of inhibiting all of them.[16] This makes it difficult to attribute a specific role to a single Nox enzyme using this compound alone.

-

NOX-Independent Effects: Some studies have reported that this compound can exert effects through NOX-independent mechanisms. For example, it has been shown to inhibit platelet aggregation via a pathway downstream of Protein Kinase C (PKC), independent of its effects on Nox enzymes.[17]

-

Off-Target Thiol Alkylation: A significant off-target effect of this compound is its ability to directly modify cysteine thiols through alkylation.[18] This was demonstrated on the ryanodine receptor Ca²⁺ channel (RyR1).[18] This property is critical because it means this compound could mimic some of the downstream effects of ROS, which also act by modifying protein thiols. This complicates the interpretation of results, as observed effects may not be solely due to the inhibition of ROS production.[18]

-

Antioxidant Activity: In cell-free assays, this compound has been shown to have direct antioxidant (ROS-scavenging) effects at certain concentrations, which could confound results.[3] However, other studies using xanthine/xanthine-oxidase assays concluded that it does not act as a general antioxidant.[4][8]

Conclusion and Best Practices

This compound remains a potent and widely used inhibitor for studying the role of the NADPH oxidase enzyme family in ROS production. It has been instrumental in implicating Nox-derived ROS in a wide range of biological processes, from cell migration to the pathology of inflammatory and cardiovascular diseases.[8][10][17]

However, researchers and drug development professionals must proceed with caution. Due to its pan-inhibitory nature and potential for significant off-target effects, particularly thiol alkylation, data obtained using this compound should be interpreted carefully. For robust target validation, it is highly recommended to complement pharmacological inhibition studies with genetic approaches, such as siRNA-mediated knockdown or the use of knockout animal models for specific Nox isoforms. The use of multiple, mechanistically distinct ROS detection assays is also crucial to confirm findings and rule out assay-specific artifacts. By employing these rigorous approaches, the scientific community can continue to effectively use this compound to unravel the complex roles of ROS in health and disease.

References

- 1. This compound is a pan-NADPH oxidase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evolution of NADPH Oxidase Inhibitors: Selectivity and Mechanisms for Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. academic.oup.com [academic.oup.com]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. academic.oup.com [academic.oup.com]

- 9. Novel Nox inhibitor this compound attenuates PDGF-dependent smooth muscle cell chemotaxis, but not proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inhibition of LPS-induced Nox2 activation by this compound protects alveolar epithelial cells through eliminating ROS and restoring tight junctions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Optimization of Experimental Settings for the Assessment of Reactive Oxygen Species Production by Human Blood - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Approaches and Methods to Measure Oxidative Stress in Clinical Samples: Research Applications in the Cancer Field - PMC [pmc.ncbi.nlm.nih.gov]

- 13. sm.unife.it [sm.unife.it]

- 14. Measurement of Mitochondrial ROS Production - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. spandidos-publications.com [spandidos-publications.com]

- 17. This compound and VAS3947 attenuate platelet activation and thrombus formation via a NOX-independent pathway downstream of PKC - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Off-target thiol alkylation by the NADPH oxidase inhibitor 3-benzyl-7-(2-benzoxazolyl)thio-1,2,3-triazolo[4,5-d]pyrimidine (this compound) - PMC [pmc.ncbi.nlm.nih.gov]

Investigating Signaling Pathways with VAS2870: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

VAS2870 is a widely utilized pharmacological tool in the investigation of signaling pathways, primarily recognized for its role as a pan-inhibitor of the NADPH oxidase (NOX) enzyme family. NOX enzymes are a significant source of reactive oxygen species (ROS), which act as critical second messengers in a myriad of cellular processes, including cell growth, differentiation, migration, and apoptosis.[1] By modulating ROS production, this compound allows researchers to dissect the intricate roles of NOX-derived ROS in both physiological and pathological signaling cascades. However, emerging evidence suggests that this compound may also exert effects through NOX-independent mechanisms, necessitating careful experimental design and interpretation.[2]

This technical guide provides an in-depth overview of the application of this compound in signaling pathway research. It consolidates quantitative data, details key experimental protocols, and presents visual diagrams of affected pathways to facilitate a comprehensive understanding of its use.

Core Mechanism of Action and Key Signaling Pathways

This compound is a cell-permeable compound that was initially identified as a specific inhibitor of all NOX isoforms.[2] Its primary mechanism of action is the suppression of ROS production by these enzymes.[3][4] This inhibition allows for the elucidation of redox-sensitive signaling pathways.

However, studies have also revealed NOX-independent activities of this compound. For instance, it has been shown to inhibit platelet aggregation via a pathway downstream of Protein Kinase C (PKC), involving the inhibition of IKKβ and p38 MAPK phosphorylation.[2] This dual activity underscores the importance of employing appropriate controls and complementary approaches to validate findings.

Key signaling pathways investigated using this compound include:

-

Platelet-Derived Growth Factor (PDGF) Signaling: this compound has been instrumental in demonstrating the role of NOX-derived ROS in PDGF-mediated cellular responses. It effectively abolishes PDGF-induced ROS production, which in turn inhibits the activation of the non-receptor tyrosine kinase Src, a key regulator of cell migration.[3][5] Notably, this compound does not affect PDGF-induced activation of Akt and Erk, highlighting the specificity of redox signaling in this context.[3][5]

-

Transforming Growth Factor-β (TGF-β) Signaling: Research has shown that this compound can enhance TGF-β-induced apoptosis in liver tumor cells.[6] This suggests that NOX-dependent ROS production acts as a pro-survival signal that counteracts the apoptotic effects of TGF-β. Furthermore, this compound has been shown to suppress TGF-β-dependent epithelial-to-mesenchymal transition (EMT) in retinal pigment epithelial cells by inhibiting the expression of NOX4.[7]

-

Lipopolysaccharide (LPS)-Induced Inflammatory Signaling: In the context of inflammation, this compound has been shown to protect against LPS-induced cell injury by inhibiting NOX2 expression.[8] It can block LPS-induced ROS production and the subsequent activation of downstream inflammatory pathways.[9]

-

Apoptosis and Cell Survival: this compound has been used to investigate the role of ROS in programmed cell death. For example, it can prevent staurosporine-induced apoptosis in astrocytes by reducing ROS levels and preserving mitochondrial membrane potential.[10] Conversely, by inhibiting the pro-survival signals generated by NOX, it can enhance apoptosis in cancer cells.[6]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound as reported in various studies.

| Cellular Process | Model System | Agonist | This compound Concentration | Effect | Reference |

| Platelet Aggregation | Washed human platelets | Collagen (1 µg/ml) | 5 µM | Complete inhibition | [2] |

| Convulxin (10 ng/ml) | 10 µM | Complete inhibition | [2] | ||

| Thrombin (0.02 U/ml) | 10 µM | Complete inhibition | [2] | ||

| U46619 (1 µM) | 10 µM | Complete inhibition | [2] | ||

| Cell Migration | Vascular Smooth Muscle Cells (VSMC) | PDGF-BB (20 ng/ml) | 10 µM | 100% inhibition | [3][8] |

| DNA Synthesis | Vascular Smooth Muscle Cells (VSMC) | PDGF-BB | 0.1–20 µM | No effect | [3][8] |

| ROS Production | Vascular Smooth Muscle Cells (VSMC) | PDGF-BB | 10 and 20 µM | Complete abolishment | [3][8] |

| FaO rat hepatoma cells | Autocrine | 25 µM | Almost complete block | [6][8] | |

| Oxidative Burst | HL-60 cells | PMA | IC50 = 2 µM | Inhibition | [11] |

| Apoptosis | FaO rat hepatoma cells | TGF-β | 25 µM | Enhanced apoptosis | [6][8] |

| Cell Viability | Rat Astrocytes | Staurosporine (1 µM) | 10 µM | 1.7-fold reduction in cell death | [10] |

| Signaling Molecule | Model System | Stimulus | This compound Concentration | Effect on Phosphorylation | Reference |

| Src | Vascular Smooth Muscle Cells (VSMC) | PDGF-BB | Concentration-dependent | Blocked | [3][5] |

| Akt | Vascular Smooth Muscle Cells (VSMC) | PDGF-BB | Not specified | No effect | [3][5] |

| Erk1/2 | Vascular Smooth Muscle Cells (VSMC) | PDGF-BB | Not specified | No effect | [3][5] |

| IKKβ | Human platelets | Not specified | Not specified | Significant inhibition | [2] |

| p38 MAPK | Human platelets | Not specified | Not specified | Significant inhibition | [2] |

Experimental Protocols

Detailed methodologies are crucial for the reproducible application of this compound. Below are protocols for key experiments cited in the literature.

Measurement of NADPH Oxidase Activity (Lucigenin-Enhanced Chemiluminescence)

This assay measures the production of superoxide by NADPH oxidase.

-

Cell Preparation: Quiescent cells are typically serum-starved prior to the experiment.[8]

-

Reaction Buffer: Prepare a phosphate buffer (50 mM, pH 7.0) containing 1 mM EGTA, protease inhibitors, and 150 mM sucrose.[8]

-

Assay Setup: In a luminometer tube or a 96-well plate, combine the cell lysate or membrane fraction with the reaction buffer.

-

Substrate and Probe: Add lucigenin (5 µM) as the chemiluminescent probe and NADPH (100-250 µM) as the substrate.[8]

-

This compound Treatment: For inhibition studies, pre-incubate the cell preparation with the desired concentration of this compound before adding the substrate.

-

Data Acquisition: Measure chemiluminescence over time using a luminometer. Data is often collected at intervals (e.g., every 2 minutes) to determine the rate of superoxide production.[8]

Intracellular ROS Detection (DCF-DA Assay)

This assay utilizes the fluorescent probe 2',7'-dichlorofluorescein diacetate (DCF-DA) to measure intracellular ROS levels.

-

Cell Culture: Plate cells in a suitable format for microscopy or flow cytometry.

-

This compound Pre-treatment: Pre-incubate cells with this compound at the desired concentration and for the appropriate duration.

-

Loading with DCF-DA: Wash the cells with a serum-free medium or buffer and then incubate them with DCF-DA (typically 10 µM) for a specified time (e.g., 15-30 minutes) at 37°C.[12]

-

Stimulation: After loading, wash the cells to remove excess probe and then stimulate with the agonist of interest (e.g., PDGF-BB).

-

Fluorescence Measurement: Measure the fluorescence intensity using a confocal microscope, fluorescence plate reader, or flow cytometer. The excitation and emission wavelengths for DCF are typically around 485 nm and 535 nm, respectively.[12]

Western Blot Analysis for Protein Phosphorylation

This technique is used to assess the activation state of signaling proteins.

-

Cell Lysis: After treatment with this compound and/or the agonist, lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transfer the proteins to a nitrocellulose or PVDF membrane.

-

Immunoblotting:

-

Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-Src).

-

Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Normalization: To ensure equal loading, strip the membrane and re-probe with an antibody against the total form of the target protein or a housekeeping protein (e.g., GAPDH or β-actin).

Cell Migration Assay (Modified Boyden Chamber)

This assay quantifies the chemotactic response of cells.

-

Cell Preparation: Harvest cells and resuspend them in a serum-free medium.

-

Chamber Setup: Place a porous membrane (e.g., 8 µm pore size) between the upper and lower chambers of the Boyden chamber.

-

Chemoattractant: Add the chemoattractant (e.g., PDGF-BB) to the lower chamber.

-

Cell Seeding: Add the cell suspension, pre-treated with this compound or vehicle, to the upper chamber.

-

Incubation: Incubate the chamber for a sufficient time to allow for cell migration (e.g., 4-6 hours).

-

Quantification:

-

Remove the non-migrated cells from the upper surface of the membrane.

-

Fix and stain the migrated cells on the lower surface of the membrane.

-

Count the number of migrated cells in several microscopic fields.

-

Mandatory Visualizations

Signaling Pathway Diagrams

Caption: PDGF-induced cell migration pathway inhibited by this compound.

Caption: NOX-independent antiplatelet effect of this compound via PKC signaling.

Experimental Workflow Diagram

Caption: General workflow for investigating signaling pathways with this compound.

Conclusion

This compound is a potent inhibitor of NOX enzymes and a valuable tool for investigating the role of ROS in cellular signaling. Its ability to modulate specific downstream pathways, such as Src activation in PDGF signaling, highlights the nuanced role of redox regulation in cellular processes. However, researchers must remain cognizant of its potential NOX-independent effects, particularly on the PKC signaling cascade. By employing the detailed protocols and structured approach outlined in this guide, and by carefully interpreting the quantitative data, scientists can effectively leverage this compound to unravel the complexities of signaling networks and advance the development of novel therapeutic strategies.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. This compound and VAS3947 attenuate platelet activation and thrombus formation via a NOX-independent pathway downstream of PKC - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. academic.oup.com [academic.oup.com]

- 5. Novel Nox inhibitor this compound attenuates PDGF-dependent smooth muscle cell chemotaxis, but not proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The NADPH oxidase inhibitor this compound impairs cell growth and enhances TGF-β-induced apoptosis of liver tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. spandidos-publications.com [spandidos-publications.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Inhibition of NADPH Oxidase (NOX) 2 Mitigates Colitis in Mice with Impaired Macrophage AMPK Function [mdpi.com]

- 10. NADPH Oxidase Inhibitor this compound Prevents Staurosporine-induced Cell Death in Rat Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. rndsystems.com [rndsystems.com]

- 12. New NADPH Oxidase 2 Inhibitors Display Potent Activity against Oxidative Stress by Targeting p22phox-p47phox Interactions - PMC [pmc.ncbi.nlm.nih.gov]

VAS2870 and its Effects on Apoptosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

VAS2870, a small molecule compound, has emerged as a significant pharmacological tool in the study of cellular signaling pathways, particularly those governed by reactive oxygen species (ROS). As a pan-inhibitor of the Nicotinamide Adenine Dinucleotide Phosphate (NADPH) oxidase (NOX) family of enzymes, this compound offers a means to dissect the multifaceted roles of ROS in cellular processes, including apoptosis. This technical guide provides an in-depth overview of the core mechanisms by which this compound influences apoptotic signaling. It summarizes key quantitative data, details experimental protocols for assessing its effects, and presents visual diagrams of the implicated signaling pathways to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction: The Role of NADPH Oxidases and ROS in Apoptosis

Apoptosis, or programmed cell death, is a fundamental biological process essential for tissue homeostasis, development, and elimination of damaged or infected cells. The process is tightly regulated by a complex network of signaling pathways. Reactive oxygen species (ROS), once considered merely as toxic byproducts of cellular metabolism, are now recognized as critical second messengers in a variety of signaling cascades, including those that govern apoptosis.

The NADPH oxidase (NOX) family of enzymes are primary sources of regulated ROS production in various cell types. These enzymes catalyze the transfer of electrons from NADPH to molecular oxygen, generating superoxide (O₂⁻) or hydrogen peroxide (H₂O₂). Dysregulation of NOX activity and the subsequent imbalance in ROS levels have been implicated in a range of pathologies, including cancer and neurodegenerative diseases.

This compound is a widely used pharmacological inhibitor of NOX enzymes. It functions by interfering with the assembly of the active NOX complex, thereby preventing the generation of ROS.[1] This inhibitory action makes this compound an invaluable tool for investigating the downstream consequences of NOX-derived ROS in cellular functions, most notably apoptosis.

Mechanism of Action of this compound in Modulating Apoptosis

The primary mechanism by which this compound influences apoptosis is through its inhibition of NOX enzymes, leading to a reduction in intracellular ROS levels. This modulation of the cellular redox environment can have profound and context-dependent effects on apoptotic signaling.

Sensitization of Cancer Cells to Apoptosis

In the context of cancer, particularly liver cancer, NOX1-derived ROS have been identified as pro-survival signals.[2][3][4] These ROS can activate downstream signaling pathways, such as the epidermal growth factor receptor (EGFR) and subsequent phosphorylation of protein kinase B (Akt) and extracellular signal-regulated kinase (ERK), which promote cell proliferation and inhibit apoptosis.[2]

By inhibiting NOX1, this compound reduces ROS production, thereby attenuating these pro-survival signals. This can lead to a state where cancer cells are more susceptible to apoptotic stimuli. For instance, studies have shown that this compound enhances Transforming Growth Factor-beta (TGF-β)-induced apoptosis in liver tumor cells.[2][5]

Prevention of Apoptosis in Other Cell Types

Conversely, in certain cell types like astrocytes, ROS have been implicated in the induction of cell death. Staurosporine, a potent inducer of apoptosis, has been shown to exert its toxic effects through the generation of ROS.[5][6] In this context, this compound can act as a cytoprotective agent by reducing ROS levels and thereby preventing staurosporine-induced cell death.[5][6] This highlights the dual nature of ROS in apoptosis, where their effect is dependent on the cellular context and the specific signaling pathways involved.

Key Signaling Pathways Influenced by this compound

This compound's impact on apoptosis is mediated through its influence on several key signaling pathways that are sensitive to the cellular redox state.

The TGF-β Signaling Pathway

TGF-β is a pleiotropic cytokine that can induce apoptosis in various cell types, including hepatocytes. The pro-apoptotic effects of TGF-β are, in part, mediated by the generation of ROS, often through the upregulation of NOX4.[7][8] However, in liver tumor cells, TGF-β can also activate pro-survival signals via NOX1-dependent pathways.[8] this compound can potentiate the pro-apoptotic arm of TGF-β signaling in cancer cells by inhibiting the NOX1-mediated pro-survival response.[8] In endothelial cells, this compound has been shown to block TGF-β-induced caspase 3/7 activation by inhibiting NOX4-dependent p38 MAPK phosphorylation.[7][9]

The Staurosporine-Induced Apoptosis Pathway

Staurosporine is a broad-spectrum protein kinase inhibitor that induces apoptosis in a wide variety of cell types.[10][11] Its pro-apoptotic effects are often associated with an increase in intracellular ROS.[5][6] this compound has been demonstrated to prevent staurosporine-induced cell death in rat astrocytes by reducing the levels of ROS.[5][6]

Quantitative Data on the Effects of this compound on Apoptosis

The following tables summarize quantitative data from various studies on the effects of this compound on apoptosis and related cellular processes.

Table 1: Effect of this compound on Cell Viability and Apoptosis

| Cell Type | Treatment | This compound Concentration | Effect | Reference |

| Rat Astrocytes | Staurosporine (1 µM) | 5 µM | 1.3-fold increase in cell viability | [5] |

| Rat Astrocytes | Staurosporine (1 µM) | 10 µM | 1.7-fold increase in cell viability | [5] |

| FaO Rat Hepatoma Cells | Serum deprivation | 25 µM | Inhibition of autocrine cell number increase | [2] |

| Human Retinal Pigment Epithelial (RPE) Cells | - | 10 µM | Significant decrease in cell viability | [12] |

Table 2: Effect of this compound on ROS Production and Caspase Activity

| Cell Type | Treatment | This compound Concentration | Effect | Reference |

| Rat Astrocytes | Staurosporine (1 µM) | 10 µM | Significant reduction in ROS levels | [5] |

| Rat Astrocytes | Staurosporine (1 µM) | 10 µM | No significant inhibition of caspase-3/7 activity | [5] |

| Human Endothelial Cells | TGF-β | Not specified | Blocked caspase 3/7 activation | [7] |

| FaO Rat Hepatoma Cells | Serum deprivation | 25 µM | Almost complete blockage of ROS production | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the effects of this compound on apoptosis.

Measurement of Intracellular ROS Production using DCFH-DA

This protocol describes the use of 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.

Materials:

-

DCFH-DA stock solution (e.g., 10 mM in DMSO)

-

Phosphate-buffered saline (PBS)

-

Cell culture medium

-

Black 96-well plate

-

Fluorescence plate reader or fluorescence microscope

Procedure:

-

Seed cells in a black 96-well plate and allow them to adhere overnight.

-

Treat cells with this compound at the desired concentration for the appropriate time.

-

Induce ROS production with a stimulus (e.g., staurosporine, TGF-β) if required.

-

Remove the culture medium and wash the cells once with warm PBS.

-

Prepare a working solution of DCFH-DA (e.g., 10 µM) in serum-free medium.[13]

-

Add the DCFH-DA working solution to each well and incubate for 30 minutes at 37°C in the dark.[14][15]

-

Remove the DCFH-DA solution and wash the cells twice with warm PBS.[15]

-

Add 100 µL of PBS to each well.

-

Measure the fluorescence intensity using a fluorescence plate reader with excitation at ~485 nm and emission at ~535 nm.[14] Alternatively, visualize the cells under a fluorescence microscope.

Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining

This protocol outlines the use of Annexin V and PI staining to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells by flow cytometry.

Materials:

-

Annexin V-FITC (or other fluorochrome)

-

Propidium Iodide (PI)

-

10X Binding Buffer (0.1 M Hepes/NaOH, pH 7.4, 1.4 M NaCl, 25 mM CaCl₂)

-

PBS

-

Flow cytometer

Procedure:

-

Induce apoptosis in your cell line of interest and treat with this compound as required.

-

Harvest cells (including supernatant) and wash them once with cold PBS.

-

Centrifuge the cells and resuspend the pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.[16]

-

Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.[17]

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[18]

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[17]

-

Add 400 µL of 1X Binding Buffer to each tube.[18]

-

Analyze the cells by flow cytometry within one hour.

Caspase-3/7 Activity Assay

This protocol describes a chemiluminescent assay to measure the activity of executioner caspases-3 and -7.

Materials:

-

Caspase-Glo® 3/7 Assay kit (or equivalent)

-

White-walled 96-well plate

-

Luminometer

Procedure:

-

Seed cells in a white-walled 96-well plate and treat with this compound and an apoptosis inducer.

-

Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

-

Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.[19]

-

Mix the contents of the wells by gentle shaking for 30 seconds.

-

Incubate the plate at room temperature for 1 to 3 hours.

-

Measure the luminescence using a luminometer. The luminescent signal is proportional to the amount of caspase activity.[19]

Western Blot Analysis of Apoptotic Markers

This protocol details the detection of key apoptotic proteins by western blotting.

Materials:

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP, anti-Bcl-2)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse the treated cells and determine the protein concentration.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system. Key markers to probe for include the cleaved (active) forms of caspases and PARP.[20][21]

Conclusion

This compound is a potent and valuable tool for elucidating the role of NOX-derived ROS in apoptosis. Its ability to modulate apoptotic signaling in a context-dependent manner underscores the complexity of redox regulation in cell fate decisions. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for researchers and drug development professionals to effectively investigate the therapeutic potential of targeting NOX enzymes in diseases characterized by dysregulated apoptosis. A thorough understanding of the mechanisms of action of compounds like this compound is crucial for the development of novel therapeutic strategies.

References

- 1. researchgate.net [researchgate.net]

- 2. The NADPH oxidase inhibitor this compound impairs cell growth and enhances TGF-β-induced apoptosis of liver tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. NADPH Oxidase NOX1 Controls Autocrine Growth of Liver Tumor Cells through Up-regulation of the Epidermal Growth Factor Receptor Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. idibell.cat [idibell.cat]

- 5. NADPH Oxidase Inhibitor this compound Prevents Staurosporine-induced Cell Death in Rat Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. NADPH oxidase inhibitor this compound prevents staurosporine-induced cell death in rat astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Nox4 and redox signaling mediate TGF-β-induced endothelial cell apoptosis and phenotypic switch - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The TGF-β/NADPH Oxidases Axis in the Regulation of Liver Cell Biology in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Staurosporine induces different cell death forms in cultured rat astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Effect of Staurosporine in the Morphology and Viability of Cerebellar Astrocytes: Role of Reactive Oxygen Species and NADPH Oxidase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. spandidos-publications.com [spandidos-publications.com]

- 13. jove.com [jove.com]

- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 15. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 17. bosterbio.com [bosterbio.com]

- 18. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 19. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [promega.sg]

- 20. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 21. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of VAS2870 in Combating Fibrosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fibrosis, a pathological process characterized by the excessive deposition of extracellular matrix (ECM), poses a significant threat to organ function and is a hallmark of numerous chronic diseases. The relentless progression of fibrosis can lead to organ failure and mortality, highlighting the urgent need for effective anti-fibrotic therapies. Emerging research has identified NADPH oxidases (NOXs) as key enzymatic sources of reactive oxygen species (ROS), which are critical mediators in the initiation and progression of fibrotic diseases. This technical guide provides a comprehensive overview of VAS2870, a small molecule inhibitor of the NOX enzyme family, and its function in the context of fibrosis. We will delve into its mechanism of action, summarize key quantitative data from preclinical studies, provide detailed experimental protocols for its evaluation, and visualize the intricate signaling pathways it modulates.

Introduction: The Challenge of Fibrosis and the Role of NADPH Oxidases

Fibrotic diseases, including idiopathic pulmonary fibrosis (IPF), liver cirrhosis, and chronic kidney disease, represent a major global health burden.[1] The underlying pathology involves the persistent activation of myofibroblasts, leading to the overproduction and accumulation of ECM components, such as collagen and fibronectin. This disrupts the normal tissue architecture and ultimately impairs organ function.

A growing body of evidence implicates oxidative stress as a central driver of fibrosis.[1] Reactive oxygen species (ROS) act as signaling molecules that promote the differentiation of fibroblasts into pro-fibrotic myofibroblasts and stimulate the production of ECM proteins. The primary non-mitochondrial source of cellular ROS is the NADPH oxidase (NOX) family of enzymes. In mammals, this family consists of seven isoforms (NOX1-5 and DUOX1-2), with NOX1, NOX2, and NOX4 being predominantly implicated in the pathogenesis of fibrosis across various organs.[2] These enzymes catalyze the transfer of electrons from NADPH to molecular oxygen, generating superoxide (O₂⁻) or hydrogen peroxide (H₂O₂).

This compound: A Pan-Inhibitor of NADPH Oxidases

This compound is a triazolopyrimidine derivative that has been identified as a potent, cell-permeable inhibitor of the NOX enzyme family.[2] Initially characterized for its role in cardiovascular diseases, its broad-spectrum inhibitory activity against multiple NOX isoforms has made it a valuable tool for investigating the role of NOX-derived ROS in various pathological processes, including fibrosis.[1][2]

Mechanism of Action

This compound functions by directly inhibiting the catalytic activity of NOX enzymes, thereby reducing the production of ROS.[2] This inhibition appears to be non-specific across the different NOX isoforms, making it a "pan-NOX inhibitor." By suppressing NOX-dependent ROS generation, this compound can interfere with the downstream signaling cascades that promote fibroblast activation, myofibroblast differentiation, and excessive ECM deposition.

Quantitative Data on the Anti-fibrotic Effects of this compound

The efficacy of this compound in mitigating fibrosis has been demonstrated in various in vitro and in vivo models. The following tables summarize the key quantitative findings from these studies.

| Target | Cell/System | IC₅₀ | Reference |

| NOX2 | HL-60 cells (PMA-stimulated) | 2 µM | [3] |

| NOX2 | Isolated enzyme assay | 1.1 µM | [4] |

| NOX4 | Isolated enzyme assay | 12.3 µM | [4] |

| Table 1: Inhibitory Concentration (IC₅₀) of this compound on NOX Isoforms. |

| Fibrotic Marker | Model System | This compound Concentration | Effect | Reference |

| PDGF-dependent Chemotaxis | Vascular Smooth Muscle Cells | 10 µM | 100% inhibition | [5] |

| α-Smooth Muscle Actin (α-SMA) | TGF-β2-treated Retinal Pigment Epithelial Cells | Concentration-dependent | Significant reduction | [6] |

| E-cadherin | TGF-β2-treated Retinal Pigment Epithelial Cells | Concentration-dependent | Significant increase | [6] |

| Cyclin D1 | TGF-β2-treated Retinal Pigment Epithelial Cells | Concentration-dependent | Significant decrease | [6] |

| PDGF-mediated ROS production | Vascular Smooth Muscle Cells | 10 and 20 µM | Complete abolishment | [5] |

| NOX2 Expression | LPS-induced A549 cells | 10 µM | Inhibition | [7] |

| Table 2: In Vitro Effects of this compound on Fibrotic Markers. |

Signaling Pathways Modulated by this compound in Fibrosis

This compound exerts its anti-fibrotic effects by intervening in key signaling pathways that are aberrantly activated in fibrotic conditions. The two primary pathways influenced by this compound are the Transforming Growth Factor-β (TGF-β) and Platelet-Derived Growth Factor (PDGF) signaling cascades.

TGF-β Signaling Pathway

TGF-β is a potent pro-fibrotic cytokine that plays a central role in initiating and driving the fibrotic process. Upon binding to its receptor, TGF-β activates downstream signaling molecules, primarily the Smad proteins, which then translocate to the nucleus to regulate the transcription of genes involved in fibrosis, including those for collagen and α-SMA. NOX enzymes, particularly NOX4, are known to be downstream effectors of TGF-β signaling, and the ROS they produce can further amplify the fibrotic response.

PDGF Signaling Pathway

PDGF is a potent mitogen and chemoattractant for fibroblasts and smooth muscle cells. It plays a significant role in the recruitment of these cells to sites of injury and their subsequent proliferation. PDGF receptor activation leads to the production of ROS via NOX enzymes, which is crucial for mediating the chemotactic response of these cells.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the anti-fibrotic effects of this compound.

In Vitro Model of TGF-β1-Induced Fibrosis in Human Dermal Fibroblasts

This protocol describes how to induce a fibrotic phenotype in cultured human dermal fibroblasts (HDFs) using TGF-β1 and to assess the inhibitory effect of this compound.[8][9]

Materials:

-

Human Dermal Fibroblasts (HDFs)

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Recombinant Human TGF-β1 (10 ng/mL working solution)

-

This compound (stock solution in DMSO)

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

6-well culture plates

Procedure:

-

Cell Culture: Culture HDFs in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

-

Seeding: Seed HDFs into 6-well plates at a density that allows them to reach 80-90% confluency within 24 hours.

-

Serum Starvation: Once confluent, wash the cells with PBS and replace the growth medium with serum-free DMEM for 24 hours to synchronize the cells.

-

Treatment:

-

Control Group: Treat cells with serum-free DMEM.

-

TGF-β1 Group: Treat cells with serum-free DMEM containing 10 ng/mL of TGF-β1.

-

This compound Group: Pre-treat cells with various concentrations of this compound (e.g., 1, 5, 10, 20 µM) for 1 hour, then add TGF-β1 (10 ng/mL).

-

-

Incubation: Incubate the plates for 48-72 hours.

-

Analysis: After incubation, harvest the cells for analysis of fibrotic markers such as α-SMA, collagen I, and fibronectin by Western blotting or immunofluorescence.

References

- 1. Experimental mouse model of Bleomycin-induced Pulmonary Fibrosis [jcbr.journals.ekb.eg]

- 2. researchgate.net [researchgate.net]

- 3. rndsystems.com [rndsystems.com]

- 4. researchgate.net [researchgate.net]

- 5. Novel Nox inhibitor this compound attenuates PDGF-dependent smooth muscle cell chemotaxis, but not proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Protocol for in vitro skin fibrosis model to screen the biological effects of antifibrotic compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Comparison of a Suggested Model of Fibrosis in Human Dermal Fibroblasts by Serum from Systemic Sclerosis Patients with Transforming Growth Factor β Induced in vitro Model - International Journal of Molecular and Cellular Medicine IJMCM [ijmcmed.org]

VAS2870 in Cardiovascular Disease Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reactive oxygen species (ROS) are critical signaling molecules in the cardiovascular system. However, their overproduction, a condition known as oxidative stress, is a key pathological driver in a multitude of cardiovascular diseases, including atherosclerosis, hypertension, diabetic vascular complications, and heart failure.[1][2][3] The NADPH oxidase (NOX) family of enzymes is a primary source of regulated ROS production in vascular cells.[1][2] This has made NOX enzymes an attractive therapeutic target for cardiovascular disorders.[3][4]

VAS2870 is a small molecule initially identified as an inhibitor of the NOX2 isoform of NADPH oxidase.[5] Subsequent research has revealed it to be a pan-NOX inhibitor with a complex pharmacological profile.[4][6] It is widely used as a research tool to probe the role of NOX-derived ROS in various physiological and pathophysiological processes. This guide provides an in-depth technical overview of this compound, summarizing its mechanism of action, quantitative data, experimental applications, and critical off-target effects relevant to cardiovascular disease research.

Mechanism of Action

This compound's biological activity stems from two distinct mechanisms: the on-target inhibition of the NOX family of enzymes and significant off-target or NOX-independent effects.

On-Target Activity: Pan-NOX Inhibition

This compound is broadly considered a pan-NOX inhibitor, demonstrating inhibitory activity against multiple isoforms, including NOX1, NOX2, NOX4, and NOX5.[4][6][7][8] It is not specific for any single isoform.[6][9] The primary mechanism of inhibition for the regulated isoforms (like NOX1 and NOX2) appears to be the prevention of the assembly of the active enzyme complex, which involves the association of cytosolic subunits with the membrane-bound catalytic core.[10][11]

Off-Target and NOX-Independent Effects

Researchers must exercise caution when interpreting results obtained using this compound, as it exhibits significant off-target activities.

-

Thiol Alkylation : Mass spectrometric analysis has revealed that this compound can directly modify cysteine thiol residues on proteins through alkylation.[9][10] This has been demonstrated on the ryanodine receptor (RyR1), a critical calcium channel. This action is significant because it can mimic some of the downstream effects of ROS, which also modulate protein function via thiol oxidation, potentially complicating the interpretation of its effects.[9][12]

-

Anti-Platelet Activity : this compound and its analog VAS3947 have been shown to be potent inhibitors of platelet aggregation induced by various agonists.[13][14] This effect is, at least in part, independent of NOX inhibition. The mechanism involves the inhibition of a common platelet activation pathway downstream of Protein Kinase C (PKC), affecting IKKβ and p38 MAPK signaling, which in turn reduces granule release, calcium mobilization, and GPIIbIIIa activation.[13]

Quantitative Pharmacological Data

The potency of this compound varies depending on the cell type, the specific NOX isoform involved, and the biological endpoint being measured. The following table summarizes key quantitative data reported in the literature.

| Parameter | System / Cell Type | Value | Reference(s) |

| IC₅₀ | PMA-stimulated oxidative burst in HL-60 cells | 2 μM | [14] |

| IC₅₀ | NOX2 activity in a neutrophil cell-free system | 10.6 μM | [4] |

| IC₅₀ | Histamine-induced [Ca²⁺]i rise in HUVECs | 3.2 - 3.6 μM | [7] |

| IC₅₀ | NOX2 Inhibition (in-depth analysis) | ~0.7 μM | [8] |

| IC₅₀ | NOX1 Inhibition | Low μM range | [8] |

| IC₅₀ | NOX4 Inhibition | Low μM range | [8] |

| Effective Conc. | Complete inhibition of PDGF-mediated ROS in VSMCs | 10 - 20 μM | [15][16] |

| Effective Conc. | Complete inhibition of PDGF-dependent VSMC chemotaxis | 10 μM | [15][16] |

| Effective Conc. | Attenuation of oxLDL-induced ROS in HUVECs | 10 μM | [4] |

| Effective Conc. | Inhibition of collagen-induced platelet aggregation | 5 μM | [13] |

| In Vivo Dosage | DSS-induced colitis mouse model (intraperitoneal) | 20 mg/kg | [17] |

Applications in Cardiovascular Research

This compound has been instrumental in elucidating the role of NOX-derived ROS in various aspects of cardiovascular pathophysiology.

Endothelial Dysfunction

In human umbilical vein endothelial cells (HUVECs), this compound inhibits ROS production induced by oxidized LDL.[14] It also suppresses histamine-induced cytoplasmic calcium elevation and subsequent von Willebrand factor (vWF) secretion.[7] Studies suggest that in pathological states associated with high oxidative stress, such as in spontaneously hypertensive rats, this compound can improve endothelium-dependent vasorelaxation.[7] However, in normal, healthy vessels, it appears to have no significant effect on this process.[7]

Vascular Smooth Muscle Cell (VSMC) Pathobiology

Platelet-derived growth factor (PDGF) is a key driver of VSMC migration and proliferation, processes central to atherosclerosis and restenosis. Studies using this compound have revealed a specific, redox-sensitive signaling pathway governing these events.

-

Effect on Migration vs. Proliferation : this compound completely abolishes PDGF-dependent VSMC migration (chemotaxis) at a concentration of 10 μM.[15][16] In contrast, it has no effect on PDGF-induced DNA synthesis or cell proliferation.[14][15][16]

-

Signaling Specificity : This differential effect is due to the selective inhibition of specific downstream signaling molecules. This compound blocks the PDGF-dependent phosphorylation and activation of Src kinase but does not affect the activation of Akt or Erk, which are critical for proliferation.[15][16] This indicates that Src activation is a redox-sensitive step crucial for migration, while Akt and Erk pathways are not.

Platelet Function and Thrombosis

This compound attenuates platelet activation and delays thrombus formation in vivo.[13] This is achieved through the dual mechanisms of inhibiting NOX-derived ROS, which are known to promote platelet activation, and the more potent, NOX-independent inhibition of the PKC downstream pathway as previously described (Fig. 2).[13] This dual action makes it a potent antiplatelet agent in experimental settings.

Experimental Protocols

Detailed, step-by-step protocols for using this compound must be optimized for each specific experimental system. Below are generalized methodologies for key assays cited in the literature.

Measurement of Intracellular ROS Production

-

Principle : To quantify the effect of this compound on agonist-induced ROS production in cultured cells (e.g., VSMCs or HUVECs).

-

Methodology :

-

Cell Culture : Plate cells (e.g., VSMCs) in a suitable format (e.g., 96-well plate or coverslips for microscopy).

-

Pre-incubation : Starve cells of serum if required. Pre-incubate the cells with this compound (e.g., 10-20 μM) or vehicle control (e.g., DMSO) for 30-60 minutes.

-

Probe Loading : Load cells with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (H₂DCF-DA) for H₂O₂ or Dihydroethidium (DHE) for superoxide.

-

Stimulation : Add the agonist (e.g., PDGF-BB, 50 ng/mL) to the wells.

-

Detection : Measure the change in fluorescence over time using a plate reader or confocal microscope. Compare the rate of fluorescence increase in this compound-treated cells to vehicle-treated controls.[9][15][16]

-

VSMC Migration (Chemotaxis) Assay

-

Principle : To assess the effect of this compound on the directed migration of VSMCs toward a chemoattractant.

-

Methodology (Modified Boyden Chamber) :

-

Preparation : Place a porous membrane (e.g., 8 μm pores) between the upper and lower chambers of the Boyden apparatus.

-

Lower Chamber : Add serum-free media containing the chemoattractant (e.g., PDGF-BB) to the lower chamber.

-

Cell Treatment : Resuspend serum-starved VSMCs in serum-free media containing this compound (e.g., 10 μM) or vehicle.

-